molecular formula C15H10O2S B4756259 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one

2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one

Cat. No. B4756259
M. Wt: 254.31 g/mol
InChI Key: BHYUBYSOQLBDOH-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one, also known as BHBT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHBT is a synthetic compound that belongs to the family of chalcones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one is not fully understood, but studies have suggested that it acts through multiple pathways. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to activate the p53 pathway, which is involved in apoptosis and cell cycle regulation. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. Furthermore, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have various biochemical and physiological effects. Studies have shown that 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has antioxidant activity, which can protect cells from oxidative stress and DNA damage. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has also been found to have anti-inflammatory effects, which can reduce inflammation in various diseases. Furthermore, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have anti-angiogenic effects, which can inhibit the growth of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one is stable under normal laboratory conditions and can be easily dissolved in organic solvents. Furthermore, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been found to have low toxicity in animal models, making it a safe compound for in vitro and in vivo experiments. However, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has some limitations, including its low water solubility and limited bioavailability. This can make it difficult to administer 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one in animal models and in clinical trials.

Future Directions

There are several future directions for 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one research. One direction is to study the potential of 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, diabetes, and inflammation. Another direction is to investigate the mechanism of action of 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one and its interactions with other signaling pathways. Furthermore, future studies could focus on improving the bioavailability of 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one and developing new formulations for its administration. Finally, research could explore the potential of 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have anticancer, neuroprotective, antidiabetic, and anti-inflammatory effects. The mechanism of action of 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one is not fully understood, but studies have suggested that it acts through multiple pathways. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has some limitations, including its low water solubility and limited bioavailability. Future research directions for 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one include investigating its potential as a therapeutic agent, improving its bioavailability, and developing new formulations for its administration.

Scientific Research Applications

2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and inflammation. Studies have shown that 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's disease models. In addition, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been found to have antidiabetic effects by reducing blood glucose levels and improving insulin sensitivity. Furthermore, 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(2E)-2-[(4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYUBYSOQLBDOH-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(C=C3)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxy-benzylidene)-benzo[b]thiophen-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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